Cas no 155272-02-9 (1H-Purine-2,6-dione,1,3-diethyl-8-[2-(3-fluoro-2-methylphenyl)ethenyl]-3,7-dihydro-7-methyl-, (E)-(9CI))

1H-Purine-2,6-dione,1,3-diethyl-8-[2-(3-fluoro-2-methylphenyl)ethenyl]-3,7-dihydro-7-methyl-, (E)-(9CI) structure
155272-02-9 structure
Product name:1H-Purine-2,6-dione,1,3-diethyl-8-[2-(3-fluoro-2-methylphenyl)ethenyl]-3,7-dihydro-7-methyl-, (E)-(9CI)
CAS No:155272-02-9
MF:C19H21FN4O2
MW:356.394047498703
CID:175536
PubChem ID:6448948

1H-Purine-2,6-dione,1,3-diethyl-8-[2-(3-fluoro-2-methylphenyl)ethenyl]-3,7-dihydro-7-methyl-, (E)-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Purine-2,6-dione,1,3-diethyl-8-[2-(3-fluoro-2-methylphenyl)ethenyl]-3,7-dihydro-7-methyl-, (E)-(9CI)
    • 1,3-diethyl-8-[(E)-2-(3-fluoro-2-methylphenyl)ethenyl]-7-methylpurine-2,6-dione
    • SCHEMBL7314218
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3-fluoro-2-methylphenyl)ethenyl)-7-methyl-,(E)-, hydrate (2:1)
    • (E)-1,3-Diethyl-8-(3-fluoro-2-methylstyryl)-7-methylxanthine hemihydrate
    • SCHEMBL7314225
    • 155272-02-9
    • Inchi: InChI=1S/C19H21FN4O2/c1-5-23-17-16(18(25)24(6-2)19(23)26)22(4)15(21-17)11-10-13-8-7-9-14(20)12(13)3/h7-11H,5-6H2,1-4H3/b11-10+
    • InChI Key: IKQHZRDCJZBXGQ-ZHACJKMWSA-N
    • SMILES: CCN1C(=O)N(CC)C2N=C(N(C)C=2C1=O)/C=C/C1C=CC=C(F)C=1C

Computed Properties

  • Exact Mass: 356.16503
  • Monoisotopic Mass: 356.164854
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 584
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 58.4

Experimental Properties

  • Density: 1.25
  • Boiling Point: 546.7°Cat760mmHg
  • Flash Point: 284.4°C
  • Refractive Index: 1.608
  • PSA: 58.44
  • LogP: 2.55440

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